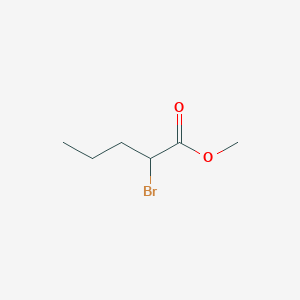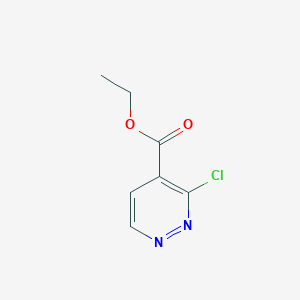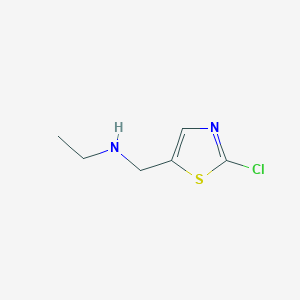
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, or ECNQ for short, is an important organic compound used in a variety of laboratory experiments and scientific research applications. ECNQ is a white crystalline solid with a melting point of 163°C and a molecular weight of 281.58 g/mol. It is a versatile compound that can be used in a wide range of experiments, from biochemical and physiological research to synthetic organic chemistry. The purpose of
Scientific Research Applications
Synthesis of Quinoline Derivatives
- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate serves as a starting material for the synthesis of complex quinoline derivatives through various chemical transformations. For instance, the compound has been utilized in the synthesis of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates, highlighting its versatility in nucleophilic addition and cyclocondensation reactions (Zahra et al., 2007).
Heterocyclic Chemistry
- This compound is instrumental in heterocyclic chemistry for generating new rings and structures. For example, it was used in the synthesis of 4-oxo[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester, a process involving reductive cyclization and further structural modification to yield compounds with potential antifungal activity (Farrayeh et al., 2013).
Antioxidant Properties
- Research into the antioxidant properties of quinoline derivatives synthesized from this compound has shown promising results. For example, certain synthesized compounds demonstrated in vitro antioxidant activity, reducing lipid peroxidation levels and showing nitric oxide scavenging activity (Saraiva et al., 2015).
Photoinduced Reduction Studies
- The compound has also been studied in photoinduced reduction processes. A theoretical and spectroscopic study on a series of ethyl 4-oxoquinoline-3-carboxylate derivatives, including 8-nitro derivatives, explored their structural and electronic properties, offering insights into their behavior under photoinduced conditions (Rimarčík et al., 2011).
Synthesis of Novel Heterocyclic Compounds
- This compound is crucial for synthesizing novel heterocyclic compounds with potential biological activities. For instance, its derivatives have been explored for their potential as antibacterial agents, demonstrating moderate activity against certain bacterial strains (Krishnakumar et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-chloro-8-nitroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXISWKXFDSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458457 | |
| Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131548-98-6 | |
| Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

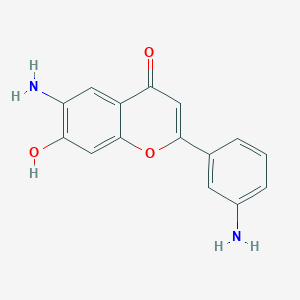
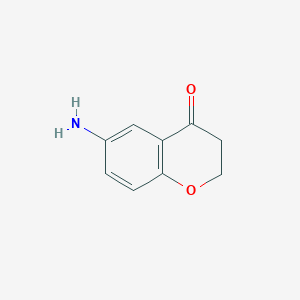
amine](/img/structure/B179824.png)
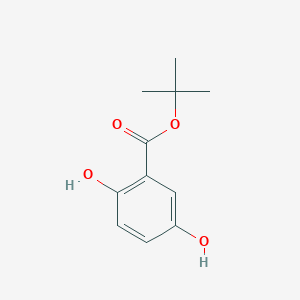

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)
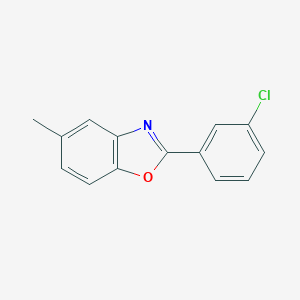
![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)

